molecular formula C11H14O5 B1584764 Methyl 2,4,6-trimethoxybenzoate CAS No. 29723-28-2

Methyl 2,4,6-trimethoxybenzoate

Cat. No. B1584764
CAS RN: 29723-28-2
M. Wt: 226.23 g/mol
InChI Key: CEARZEQLIHOYSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,4,6-trimethoxybenzoate is a chemical compound with the molecular formula C11H14O5 . It has a molecular weight of 226.23 and is a yellow to brown solid .


Molecular Structure Analysis

The InChI code for Methyl 2,4,6-trimethoxybenzoate is 1S/C11H14O5/c1-13-7-5-8 (14-2)10 (11 (12)16-4)9 (6-7)15-3/h5-6H,1-4H3 . This code represents the molecular structure of the compound.


Chemical Reactions Analysis

While specific chemical reactions involving Methyl 2,4,6-trimethoxybenzoate are not available, similar compounds often undergo reactions like hydrolysis .


Physical And Chemical Properties Analysis

Methyl 2,4,6-trimethoxybenzoate has a predicted density of 1.134±0.06 g/cm3 . Its boiling point is predicted to be 343.8±37.0 °C , and it has a flash point of 152°C . The vapor pressure of this compound is 6.85E-05mmHg at 25°C .

Scientific Research Applications

  • Chemical Synthesis

    • Methyl 2,4,6-trimethoxybenzoate is used in chemical synthesis . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
    • The specific methods of application or experimental procedures are not provided .
    • There is no available data on the results or outcomes obtained from this application .
  • Crystallography

    • Methyl 2,4,6-trimethoxybenzoate derivatives have been synthesized and their crystal structure determined by X-ray single crystal diffraction .
    • The three-dimensional crystal packing structures of all four compounds are consolidated by a combination of van der Waals forces and weak directional hydrogen bonds .
    • The planar aromatic systems appeared to be displaced from each other resulting in the absence of π–π stacking interactions usually found in the structural stacking of aromatic systems .
  • Mesomorphic Derivatives Synthesis

    • The derivatives of methyl 2,4-dihydroxybenzoate containing fragments of different organic acids in position 4 have been synthesized .
    • Their mesomorphic properties have been investigated .
    • Lanthanide complexes of the prepared compounds have been obtained .
    • Their spectral properties have been studied .
  • Preparation of 2-nitro-3,4,5-trimethoxybenzoic acid

    • Methyl 2-nitro-3,4,5-trimethoxybenzoate has been used in the preparation of 2-nitro-3,4,5-trimethoxybenzoic acid .
    • The specific methods of application or experimental procedures are not provided .
    • There is no available data on the results or outcomes obtained from this application .
  • Unusual Hydrolysis

    • Methyl 2,4,6-trimethoxybenzoate undergoes an unusual hydrolysis .
    • In the typical reaction of hydroxide ion with a methyl ester, the hydroxide attacks the carbonyl carbon of the ester, resulting ultimately in elimination of methoxide .
    • Given the basic conditions, the carboxylic acid formed immediately deprotonates to a carboxylate, and the methoxide is protonated to methanol .
    • An alternative mechanism is the B Al 2 mechanism, designating “bimolecular base-catalyzed alkyl-oxygen cleavage”. As the name suggests, in this mechanism, the bond between the alkyl group and the oxygen is broken .
    • To do this, the hydroxide attacks the methyl carbon in an S N 2 reaction, directly yielding the carboxylate and methanol products .
  • Synthesis of Basic Esters
    • A series of basic esters of 3,4,5-trimethoxybenzoic acid has been synthesized .
    • These compounds have been evaluated for antihypertensive and local anesthetic activity .
    • One of the compounds, a diamine ester prepared from N-methyl-N-phenyl-N’-propyl-ethylenediamine via a three-step synthesis, exhibited hypotensive activity following intravenous administration to normotensive dogs .
    • No hypotensive activity was demonstrated following intraperitoneal administration to renal hypertensive rats .
    • All but one of the compounds tested exhibited some degree of local anesthetic activity .

Safety And Hazards

Methyl 2,4,6-trimethoxybenzoate is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

methyl 2,4,6-trimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O5/c1-13-7-5-8(14-2)10(11(12)16-4)9(6-7)15-3/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEARZEQLIHOYSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70302583
Record name methyl 2,4,6-trimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70302583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,4,6-trimethoxybenzoate

CAS RN

29723-28-2
Record name 29723-28-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151971
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 2,4,6-trimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70302583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 2,4,6-TRIMETHOXYBENZOATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2,4,6-trimethoxybenzoic acid (5.61 g, 26.42 mmol) was suspended in 20 mL of methanol. Concentrated sulfuric acid (1 mL) was added to the mixture, and the reaction heated to reflux for 24 hrs. The reaction was cooled to room temperature, and the methanol removed in vacuo. The residues were taken up in 50 mL 5% NaHCO3 and extracted with hexane until all the solids had dissolved. The hexane extract was dried over anhydrous Na2SO4, filtered, and the volatiles were removed in a rotary evaporator to dryness to give the desired product, methyl 2,4,6-trimethoxybenzoate, as a white crystalline solid.
Quantity
5.61 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2,4,6-trimethoxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2,4,6-trimethoxybenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 2,4,6-trimethoxybenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 2,4,6-trimethoxybenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 2,4,6-trimethoxybenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 2,4,6-trimethoxybenzoate

Citations

For This Compound
36
Citations
K Chantrapromma, S Chantrapromma, R Suttirak… - Crystallography …, 2017 - Springer
A synthetic route involving 4,6-dimethoxy-2-hydroxy-3-methylbenzoic acid (10) and 2,4-dimethoxy-6-hydroxy-3-methylbenzoic acid (11) has been investigated in the process of …
Number of citations: 3 link.springer.com
WM Schubert, RE Zahler, J Robins - Journal of the American …, 1955 - ACS Publications
The ionization of 2, 4, 6-trimethoxybenzoic acid and the kinetics of its decarboxylation were determined by an ultraviolet spectroscopic method. The acid ionization constant is 2.6 X 10~ …
Number of citations: 20 pubs.acs.org
RM Sandifer, AK Bhattacharya… - The Journal of Organic …, 1981 - ACS Publications
The dianion (2) of 2, 4-pentanedione and the trianion (10) of 2, 4, 6-heptanetrione were acylated by lithium salts of the unprotected hydroxybenzoates methyl 2-hydroxy-4-methoxy-6-…
Number of citations: 58 pubs.acs.org
HA Dabbagh, N Noroozi-Pesyan… - Canadian journal of …, 2004 - cdnsciencepub.com
The thermal decarboxylation of 2-methoxycarbonyl-5-(4′-nitrophen-oxy)tetrazole (1a) with the electron-rich, aromatic compounds (anisole, N,N-dimethylaniline, 1,4-dimethoxybenzene…
Number of citations: 16 cdnsciencepub.com
JL Lambert, TC Bird, MD Rogers, JV Paukstelis - Analyst, 1981 - pubs.rsc.org
Polymethoxytriphenylmethanols are unique one-colour pH indicator dyes that are colourless in weakly acidic, neutral or basic solution (hydroxylic form) and red to violet in acidic …
Number of citations: 4 pubs.rsc.org
BS Balgir, LN Mander, STK Mander - Australian Journal of …, 1973 - CSIRO Publishing
2,4,6-Trihydroxybenzoic acid was converted by partial methylation, formylation, and then reduction into methyl 2-hydroxy-3-hydroxymethyl- 4,6-dimethoxybenzoate (5) which proved …
Number of citations: 8 www.publish.csiro.au
CT Calam, AE Oxford - Journal of the Chemical Society (Resumed), 1939 - pubs.rsc.org
… This methyl 2 : 4 : 6-trimethoxybenzoate (1.79 g. ; 0.0079 g.-mol.) , dissolved in carbon tetrachloride (25 cc), was treated with a solution of chlorine (0-562 g. ; g.-atom) in carbon …
Number of citations: 3 pubs.rsc.org
CA Joll, T Huynh, A Heitz - Journal of analytical and applied pyrolysis, 2003 - Elsevier
Tetramethylammonium hydroxide (TMAH) thermochemolysis was performed ‘off-line’ on a wide variety of aliphatic and aromatic carboxylic acids, as model compounds for moieties …
Number of citations: 34 www.sciencedirect.com
S Laosooksathit, S Ruchirawat, P Srivub - journal.kmutnb.ac.th
3-Benzoylbenzofuran is a part of the structure of natural product such as Daphnodorins A and B extracted from Daphne odora roots and flowers, herbal medicine. The compounds …
Number of citations: 2 www.journal.kmutnb.ac.th
WB Whalley - Journal of the Chemical Society (Resumed), 1951 - pubs.rsc.org
… , attempted methylation of (VII ; R = H) by methyl iodide-potassium carbonate removed the trichloromethyl residue with quantitative formation of methyl 2 : 4 : 6-trimethoxybenzoate (VI ; …
Number of citations: 12 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.